Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Catalog No.
S13983789
CAS No.
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylat...

Product Name

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

IUPAC Name

methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3

InChI Key

JUUGERFXNBPITC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12COCCC1O2

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound characterized by its unique dioxabicyclo structure, which consists of two oxygen atoms integrated into the bicyclic framework. This compound features a carboxylate group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C9H12O3C_9H_{12}O_3, and it has garnered interest due to its structural complexity and potential biological activities.

Typical of esters and bicyclic compounds. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding alcohol and carboxylic acid.
  • Reduction: The carbonyl groups within the structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation: The presence of hydroxyl groups can facilitate oxidation reactions, potentially forming diketones or other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the bicyclic framework: This can be achieved through cyclization reactions involving appropriate precursors such as enol ethers or cyclic ketones.
  • Introduction of functional groups: Subsequent steps may involve the introduction of the carboxylate group through esterification reactions with carboxylic acids or their derivatives.
  • Purification: The final product is usually purified through chromatography techniques to ensure high purity for further applications.

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has potential applications in:

  • Synthetic organic chemistry: As a building block for more complex molecules.
  • Pharmaceutical development: Due to its possible bioactive properties, it may serve as a lead compound in drug discovery.
  • Material science: Its unique structure may be explored for developing novel materials with specific properties.

Interaction studies involving methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate would focus on how this compound interacts with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

  • Binding assays: To determine affinity towards specific biological targets.
  • In vitro studies: To assess biological activity in cell lines or microbial cultures.

Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeNotable Properties
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylateBicyclic esterAntimicrobial activity
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylateBicyclic esterPotential anticancer properties
Methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylatePyran derivativeDiverse biological activities

These comparisons highlight the unique aspects of methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate while situating it within a broader context of related chemical entities.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

158.05790880 g/mol

Monoisotopic Mass

158.05790880 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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